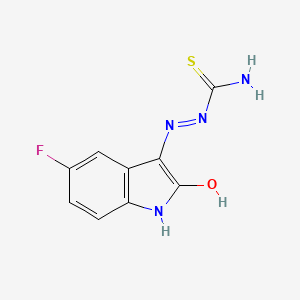

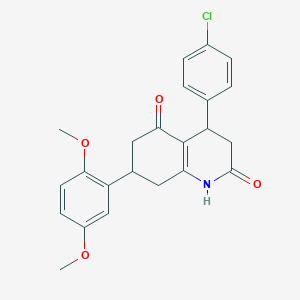

![molecular formula C21H20N2O6S2 B5579002 2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5579002.png)

2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex sulfonamides and related compounds often involves multi-step chemical reactions, including the use of reagents such as Lawesson's reagent for the introduction of sulfur-containing groups or the reaction of aromatic compounds with sulfonyl chlorides in the presence of bases to introduce the sulfonyl group (Shabana, Osman, & Atrees, 1994). These methods can potentially be applied or adapted for the synthesis of 2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate can be characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. These techniques provide insights into the compound's structural features, such as the presence of methoxy, phenylsulfonyl, and sulfonate groups (Kobkeatthawin, Ruanwas, Chantrapromma, & Fun, 2008). Structural elucidation aids in understanding the compound's reactivity and properties.

Chemical Reactions and Properties

The reactivity of 2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate can be influenced by its functional groups. For instance, sulfonate esters are known to participate in nucleophilic substitution reactions, which can be used to modify the compound further or to synthesize derivatives with potential biological activities (Crich & Smith, 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, can be significantly influenced by the compound's molecular structure. For example, the presence of methoxy and sulfonate groups can affect solubility in various solvents, which is crucial for the compound's application in chemical synthesis and material science (Sharutin & Sharutina, 2016).

Chemical Properties Analysis

The chemical properties of 2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate, such as reactivity towards acids, bases, oxidizing agents, and its potential to undergo various organic reactions, are determined by its functional groups. Studies on similar sulfonate compounds have shown that they can undergo a range of chemical transformations, including cleavage reactions, which can be exploited to create new compounds with desired properties (Imakura et al., 1994).

Scientific Research Applications

Synthetic Applications and Chemical Properties

Organic Synthesis and Reactivity : Compounds with similar structures have been used in organic synthesis, demonstrating the potential utility of 2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate in synthesizing novel organic compounds. For instance, the use of Lawesson's Reagent in the synthesis of 1,3,2-dioxaphospholane-2-sulfide derivatives from aromatic dihydroxy compounds shows how related sulfonate compounds can partake in complex organic reactions (Shabana, Osman, & Atrees, 1994).

Catalysis and Reaction Mechanisms : The study of sulfonated Schiff base copper(II) complexes as catalysts in alcohol oxidation highlights the role of sulfonate-containing compounds in facilitating selective chemical transformations, pointing to the potential catalytic applications of similar compounds (Hazra, Martins, Silva, & Pombeiro, 2015).

Chemical Stability and Reactivity Patterns : Investigations into the methanolysis of ortho- and para-formylbenzenesulfonates in basic media provide evidence of the intricate reactivity patterns and stability characteristics of sulfonate compounds under various conditions, which could be relevant for understanding the behavior of 2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate (Shashidhar, Rajeev, & Bhatt, 1997).

Material Science Applications : The synthesis and characterization of novel compounds for potential bioactive applications, as seen in the synthesis of Schiff base compounds with sulfonohydrazide derivatives, indicate the broader applicability of sulfonate compounds in developing materials with specific biological or physical properties (Sirajuddin, Uddin, Ali, & Tahir, 2013).

properties

IUPAC Name |

[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6S2/c1-16-8-11-19(12-9-16)31(26,27)29-20-13-10-17(14-21(20)28-2)15-22-23-30(24,25)18-6-4-3-5-7-18/h3-15,23H,1-2H3/b22-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVBELHRRMPXBA-PXLXIMEGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=NNS(=O)(=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

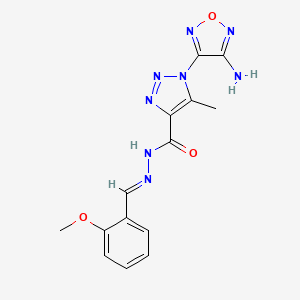

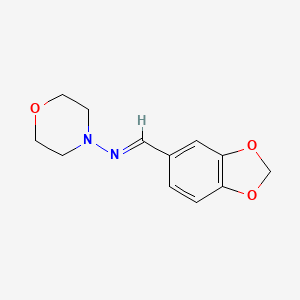

![1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)

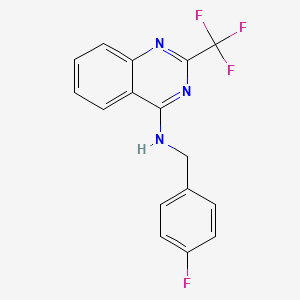

![2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)

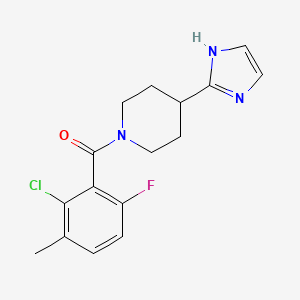

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)

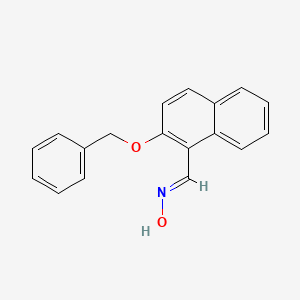

![3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5578980.png)

![2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)

![7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5578987.png)

![2-methyl-4-(3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5578996.png)